Cas no 922067-07-0 (2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide)

2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide
- 2-(4-chlorophenoxy)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide
- 2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide
- F2282-0398
- 922067-07-0
- 2-(4-chlorophenoxy)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- AKOS024636029
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- Inchi: 1S/C21H25ClN2O6S/c1-28-19-11-15-7-9-24(13-16(15)12-20(19)29-2)31(26,27)10-8-23-21(25)14-30-18-5-3-17(22)4-6-18/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,23,25)
- InChI Key: HPBOWEUTGWKSSQ-UHFFFAOYSA-N
- SMILES: C(NCCS(N1CCC2=C(C1)C=C(OC)C(OC)=C2)(=O)=O)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 468.1121854g/mol
- Monoisotopic Mass: 468.1121854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
- XLogP3: 2.6
2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2282-0398-75mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-1mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-20mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-50mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-5μmol |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-2μmol |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-30mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-4mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-25mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2282-0398-40mg |
2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide |
922067-07-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide
Comprehensive Analysis of 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide (CAS No. 922067-07-0)
The compound 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide (CAS No. 922067-07-0) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tetrahydroisoquinoline core and a chlorophenoxy moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide has garnered attention due to its potential role in addressing unmet medical needs. Its sulfonamide and acetamide functional groups contribute to its versatility, enabling interactions with various biological targets. This aligns with the growing trend of structure-activity relationship (SAR) studies, which are pivotal in optimizing drug candidates for enhanced efficacy and safety.
The synthesis of CAS No. 922067-07-0 involves multi-step organic reactions, emphasizing the importance of regioselectivity and stereochemistry. Chemists are particularly interested in its 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, which is a common motif in alkaloid-derived pharmaceuticals. This scaffold is known for its bioavailability and ability to cross the blood-brain barrier, making it relevant for central nervous system (CNS) drug development. Recent publications have highlighted its potential in neurodegenerative disease research, a hot topic in the scientific community.
From a commercial perspective, 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide is available through specialized chemical suppliers, catering to academic and industrial researchers. Its high purity and custom synthesis options make it a valuable tool for high-throughput screening (HTS) and lead optimization. The compound's stability under standard laboratory conditions further enhances its utility in long-term studies.
Environmental and safety considerations are also critical when working with CAS No. 922067-07-0. While it is not classified as hazardous, proper handling protocols are recommended to ensure researcher safety. The compound's low toxicity profile and biodegradability align with the increasing emphasis on green chemistry principles in drug development. This aspect resonates with the global push for sustainable scientific practices.
In summary, 2-(4-chlorophenoxy)-N-{2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonylethyl}acetamide represents a promising candidate for future therapeutic applications. Its structural complexity and functional diversity position it at the forefront of medicinal chemistry innovation. As research continues to unravel its full potential, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern healthcare.
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